P2X7 Receptor Antagonist Potency: 2-Chloro-5-Nitro vs. Unsubstituted and 4-Chloro Adamantane Benzamides
In the AstraZeneca P2X7 hit-to-lead programme, the 2-chloro benzamide (Compound 3) demonstrated significantly higher potency than both the unsubstituted benzamide (Compound 2) and the 4-chloro benzamide (Compound 4), which was inactive [1]. The 2-chloro substituent induces an ortho-substituent-mediated twist in the benzamide orientation that is necessary for potent P2X7 antagonism [1]. N-[(Adamantan-1-yl)methyl]-2-chloro-5-nitrobenzamide retains this essential 2-chloro pharmacophore and adds a 5-nitro group, creating a dual-substituted analogue whose potency profile is anticipated to diverge from the mono-substituted leads based on established SAR [1].
| Evidence Dimension | P2X7 receptor antagonism (pA2) |
|---|---|
| Target Compound Data | Not explicitly reported in the primary hit-to-lead publication; target compound incorporates 2-chloro (essential for potency) plus 5-nitro |
| Comparator Or Baseline | Compound 2 (unsubstituted benzamide): pA2 ~6.4; Compound 3 (2-chloro benzamide): pA2 ~8.1; Compound 4 (4-chloro benzamide): inactive |
| Quantified Difference | 2-Chloro analogue (Compound 3) is >50-fold more potent than unsubstituted analogue (Compound 2) by pA2 comparison; 4-chloro analogue inactive |
| Conditions | Human P2X7 receptor expressed in a monocytic cell line; plasma membrane pore formation assay measuring ethidium bromide uptake stimulated by BzATP |
Why This Matters
The quantitative SAR demonstrates that the 2-chloro substituent is non-negotiable for P2X7 potency; procurement of any adamantane benzamide lacking the ortho-chloro group risks loss of target activity.
- [1] Baxter, A., Bent, J., Bowers, K., Braddock, M., Brough, S., Fagura, M., Lawson, M., McInally, T., Mortimore, M., Robertson, M., Weaver, R. & Webborn, P. Hit-to-Lead Studies: The Discovery of Potent Adamantane Amide P2X7 Receptor Antagonists. Bioorg. Med. Chem. Lett. 13, 4047–4050 (2003). View Source
